molecular formula C18H17NO4 B1678975 Poloxin CAS No. 321688-88-4

Poloxin

Cat. No. B1678975
CAS RN: 321688-88-4
M. Wt: 297.3 g/mol
InChI Key: KRHMAJOTJVOLBI-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Poloxin is a non-ATP competitive Polo-like Kinase 1 polo-box domain (Plk1 PBD) inhibitor . It has an apparent IC50 of 4.8 μM . Poloxin’s IC50 values against the PBDs of Plk2 and Plk3 as Plk1 are approximately 4-fold and 11-fold higher, respectively .


Synthesis Analysis

The synthesis of Poloxin involves complex chemical reactions . The exact process is not detailed in the available resources, but it involves the creation of a non-ATP competitive inhibitor that targets the polo-box domain .


Molecular Structure Analysis

Poloxin has a complex molecular structure . It is designed to specifically target the polo-box domain (PBD) of Polo-like kinase 1 (Plk1), which is a critical regulator of cell division .


Chemical Reactions Analysis

Poloxin interacts with the polo-box domain (PBD) of Polo-like kinase 1 (Plk1) in a specific manner . It is known to be an alkylating agent .


Physical And Chemical Properties Analysis

Poloxin has a molecular weight of 297.35 g/mol . It is a solid substance with a light yellow to yellow color . Its solubility in DMSO is 59 mg/mL .

Scientific Research Applications

Cancer Treatment

Poloxin is primarily known for its application in cancer treatment. It functions as a non-ATP competitive inhibitor of Polo-like Kinase 1 (Plk1), targeting the polo-box domain. This inhibition leads to Plk1 mislocalization, chromosome congression defects, mitotic arrest, and apoptosis in cancer cells such as HeLa cells .

Targeted Therapy

Poloxin has been used in targeted therapy approaches due to its selective inhibition of Plk1, which is often overexpressed in tumor cells. This selectivity makes it a valuable tool for designing treatments that minimize harm to healthy cells while targeting cancerous ones .

Apoptosis Induction

By inhibiting Plk1, Poloxin induces apoptosis in human tumor cells. This is crucial for eliminating cancer cells and preventing the spread or growth of tumors .

Overcoming Drug Resistance

Continuous efforts are being made to identify novel molecules like Poloxin that can serve in cases of resistance development to existing treatments. Poloxin’s unique chemical identity makes it a candidate for overcoming drug resistance in cancer therapy .

Research Tool

In scientific research, Poloxin serves as a tool to study the role of Plk1 in cell cycle regulation and mitosis. Understanding these processes is essential for developing new therapeutic strategies .

Molecular Biology Studies

Poloxin aids molecular biologists in dissecting the molecular mechanisms underlying Plk1’s function and its involvement in various cellular processes, including DNA replication and repair .

Development of Derivatives

Research into derivatives of Poloxin, such as Poloxin-2HT+, aims to increase potency and selectivity. These derivatives could lead to more effective treatments with fewer side effects .

Combination Therapies

Poloxin may be used in combination with other therapeutic agents to enhance the overall efficacy of cancer treatment regimens, potentially leading to better patient outcomes .

MilliporeSigma - Poloxin RSC Publishing - Poloxin-2HT+ Springer - Identification of inhibitors of the polo-box domain of polo

Mechanism of Action

Target of Action

Poloxin is a non-ATP competitive inhibitor that primarily targets Polo-like Kinase 1 (PLK1) . PLK1 is a serine-threonine protein kinase that plays a crucial role in cell proliferation and is considered an attractive anticancer drug target .

Mode of Action

Poloxin inhibits PLK1 by targeting its Polo-Box Domain (PBD) . The PBD is a protein-protein interaction domain that is essential for PLK1’s functions and the viability of tumor cells . Interaction with crucial amino acids within the PBD is suggested as the main mechanism of action of Poloxin . This interaction leads to the inhibition of PLK1 kinase activity .

Biochemical Pathways

Poloxin affects the biochemical pathways associated with cell division. PLK1 overexpression has been shown to occur in a wide range of tumors, prompting research and development of PLK1 inhibitors as a means of cancer treatment . PLK1 inhibition has been shown to cause mitotic block and apoptosis of cells with higher mitotic index and therefore higher PLK1 expression .

Result of Action

Poloxin induces centrosome fragmentation and abnormal spindle and chromosome misalignment, which activate the spindle assembly checkpoint and prolong mitosis . It also strongly inhibits the proliferation of a panel of cancer cells by inducing mitotic arrest, followed by a surge of apoptosis .

Action Environment

It is known that the hydrophobic tag attached to the protein-bound small molecule is displayed on the surface of the protein, and is mistaken for a partially unfolded protein by the cell’s protein repair machinery . After a failed refolding attempt by chaperones, the protein is targeted for proteasomal degradation .

Safety and Hazards

Poloxin is used for research purposes only and is not intended for human or veterinary use . It should be handled with care, and personal protective equipment should be used when handling it .

Future Directions

Research is ongoing to improve the efficacy of Poloxin and similar compounds . Future strategies may involve the development of more efficacious anti-Plk1 therapeutics .

Relevant Papers Several papers have been published on Poloxin, discussing its properties, mechanism of action, and potential applications . These papers provide valuable insights into the ongoing research and development of Poloxin as a potential therapeutic agent.

properties

IUPAC Name

[(Z)-(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)amino] 2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-11(2)15-10-16(13(4)9-17(15)20)19-22-18(21)14-8-6-5-7-12(14)3/h5-11H,1-4H3/b19-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOJHDQJJPIVEC-MNDPQUGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)ON=C2C=C(C(=O)C=C2C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)O/N=C\2/C=C(C(=O)C=C2C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30430634
Record name Poloxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Poloxin

CAS RN

321688-88-4
Record name Poloxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 321688-88-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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